REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:15])/[CH:10]=[CH:11]/[C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[F:8].[H][H]>C(O)C.O1CCCC1.[Pt]>[Br:1][C:2]1[CH:3]=[C:4]([C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH:5]=[CH:6][C:7]=1[F:8]
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Name
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|
Quantity
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6.2 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1F)C(/C=C/C(=O)O)=O
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(C)O
|
Name
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|
Quantity
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25 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[Pt]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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had been eliminated crystallised spontaneously
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Type
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WASH
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Details
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after being washed thoroughly with diisopropylether
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Type
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CUSTOM
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Details
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yielded 1.7 g (27% of theoretical) of colourless crystals, m.p. 108–110° C. and Rf 0.73 (El F)
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Name
|
|
Type
|
|
Smiles
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BrC=1C=C(C=CC1F)C(CCC(=O)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |